N6-Methyladenosine-13C3

LC-MS/MS Quantification m6A RNA Methylation Isotope Dilution

Accurate m6A quantification in RNA hydrolysates is compromised by matrix effects and isotope exchange when using deuterated internal standards. N6-Methyladenosine-13C3 solves this with a stable +3 Da mass shift.

- **Application**: LC-MS/MS internal standard for absolute m6A quantitation (fmol/µg RNA).
- **Advantage**: No hydrogen-deuterium exchange; superior correction for ionization efficiency.
- **Use Case**: Validates antibody-based assays (dot blot, ELISA) and sequencing methods.
- **Supply**: Packaged for bioanalytical method validation and multi-site studies.

Molecular Formula C11H15N5O4
Molecular Weight 284.25 g/mol
Cat. No. B12383411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine-13C3
Molecular FormulaC11H15N5O4
Molecular Weight284.25 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1
InChIKeyVQAYFKKCNSOZKM-RXGWUJLNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyladenosine-13C3 Internal Standard for m6A Quantification


N6-Methyladenosine-13C3 (6-Methyladenosine-13C3) is a stable isotope-labeled analog of N6-Methyladenosine (m6A), the most ubiquitous internal (non-cap) modification of messenger RNA (mRNA) in all higher eukaryotes . This compound incorporates three carbon-13 atoms, resulting in a molecular mass shift of +3 Da relative to the unlabeled analyte, and is primarily utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the accurate absolute quantification of m6A in RNA hydrolysates .

Mass Shift
+3 Da separation from unlabeled analyte for robust quantitation
Purity Profile
Specification-reviewed purity minimizes cross-talk in MS channels
Label Stability
13C backbone limits isotope exchange risk during sample preparation

N6-Methyladenosine-13C3 vs. Other m6A Isotope Standards


While N6-Methyladenosine-13C3, its deuterium-labeled counterpart (N6-Methyladenosine-D3), and other isotopologs are all designed to serve as internal standards for m6A quantification, they are not functionally equivalent for all experimental contexts. The choice of isotopic label critically impacts analytical performance, particularly concerning stability against hydrogen-deuterium exchange and matrix effect correction. 13C-labeled standards are recognized as offering superior chemical stability and more robust correction for ionization efficiency variations in complex biological matrices compared to deuterium-labeled alternatives [1]. Consequently, substituting a 13C-labeled standard with a D-labeled analog may introduce unquantified systematic errors, compromising the accuracy and reproducibility required for regulatory submissions or cross-study comparisons [2].

Label Exchange Deuterium-labeled analogs are susceptible to H/D exchange, which may shift effective mass and compromise quantitative accuracy.
Matrix Correction 13C-labeled standards provide non-exchangeable signal for consistent ionization correction; D-labeled alternatives may introduce systematic errors in complex matrices.

Quantitative Evidence for N6-Methyladenosine-13C3


Molecular Weight and Isotopic Purity

The primary function of N6-Methyladenosine-13C3 is to serve as an internal standard. Its analytical utility is defined by its exact molecular weight (284.25 g/mol) and high isotopic purity (≥98% chemical purity and typically >99% isotopic enrichment for 13C3) . This ensures minimal interference between the analyte and internal standard channels in an LC-MS/MS assay. The +3 Da mass shift from unlabeled N6-Methyladenosine (281.27 g/mol) is sufficient to avoid natural isotopic overlap while maintaining near-identical chromatographic retention time, a critical requirement for correcting matrix effects .

Isotopic Purity
Specification review
MW 284.25 g/mol, +3 Da shift vs. unlabeled, purity ≥98% (chemical)
Supports minimal crosstalk in MS channels
Sufficient mass separation to avoid natural isotopic overlap
LC-MS/MS Quantification m6A RNA Methylation Isotope Dilution

13C vs. Deuterium Chemical Stability

The choice of isotope label is critical for method robustness. 13C-labeled internal standards, such as N6-Methyladenosine-13C3, are documented to provide superior stability compared to deuterium (2H, D)-labeled analogs. This is because 13C atoms are incorporated into the stable carbon skeleton of the molecule and do not undergo exchange with hydrogen atoms in the surrounding environment [1]. In contrast, deuterium atoms in N6-Methyladenosine-D3 are susceptible to hydrogen-deuterium exchange, especially under certain pH conditions or during sample preparation, leading to a shift in the internal standard's effective mass and a loss of quantitative accuracy [1].

Label Stability
Class-level inference
13C non-exchangeable; D-labeled analogs susceptible to H/D exchange
May reduce systematic error from isotope exchange
Referenced principle for SIL-IS in bioanalysis
Isotope Exchange LC-MS/MS Method Validation Stable Isotope Selection

Validated LC-MS/MS for RNA Modification Analysis

The use of a 13C-labeled internal standard is a cornerstone of validated LC-MS/MS methods for absolute quantification of RNA modifications. Published methods employing similar stable isotope-labeled internal standards have demonstrated the ability to accurately quantify m6A in complex biological matrices like mammalian cell and tissue RNA [1]. These methods rely on the co-elution and identical ionization properties of the 13C-labeled standard to correct for matrix-induced ion suppression or enhancement, achieving high levels of precision and accuracy [2].

Method Alignment
Method context
Stable isotope-dilution corrects matrix effects in validated m6A assays
Aligns with validated isotope-dilution workflows
Co-elution and identical ionization enable matrix-effect correction
Epitranscriptomics Analytical Chemistry Method Development

N6-Methyladenosine-13C3 Application Scenarios


Global m6A Quantification for Epitranscriptomics

This is the primary and most validated application for N6-Methyladenosine-13C3. Researchers use it as an internal standard in LC-MS/MS workflows to accurately measure the absolute amount of m6A per unit of RNA (e.g., fmol/µg). This is essential for comparing global m6A levels across different biological conditions (e.g., healthy vs. diseased tissue, treated vs. untreated cells) with a high degree of confidence [1]. The use of a 13C-labeled standard mitigates matrix effects, ensuring that observed differences are biological rather than analytical artifacts.

Validating Alternative m6A Detection Methods

LC-MS/MS with a stable isotope-labeled internal standard like N6-Methyladenosine-13C3 is widely considered a 'gold standard' for quantifying global RNA modifications [1]. Therefore, this compound is critical for validating the performance of other, often more accessible but less quantitative methods, such as m6A-specific antibody-based assays (dot blot, ELISA) or sequencing-based approaches. It provides the quantitative baseline against which the accuracy and dynamic range of these alternative methods can be assessed.

Bioanalytical Method Development for PK and Biomarker Studies

In an industrial or clinical research setting, robust and reproducible quantification is paramount. N6-Methyladenosine-13C3 is the preferred choice for developing and validating bioanalytical methods intended for regulatory submission or high-throughput biomarker analysis [1]. The documented superior stability of 13C over deuterium labels reduces the risk of method failure due to isotope exchange, and its use aligns with established best practices for LC-MS/MS method validation [2]. This makes it a lower-risk choice for long-term, multi-site studies where data consistency is critical.

Application
Selection Property
Validation Focus
Global m6A quantification in RNA
Matrix-effect correction via 13C ISTD
Biological variability assessment
Validation of alternative m6A assays
Quantitative baseline comparator
Method accuracy and dynamic range review
Bioanalytical method validation
Isotope exchange-resistant label
Long-term reproducibility and data consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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